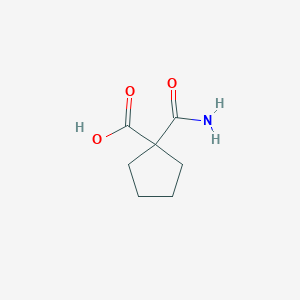

1-Carbamoylcyclopentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Carbamoylcyclopentane-1-carboxylic acid is a derivative of cyclopentane with a carbamoyl group and a carboxylic acid group attached to the same carbon atom. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been explored in several studies. For instance, carbamate-directed hydroboration has been used for the enantioselective synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid, which is structurally similar to 1-carbamoylcyclopentane-1-carboxylic acid . Additionally, diastereoselective synthesis methods have been developed for bicyclo[2.1.0]pentane carboxylic acids, which are also related to the compound of interest . These methods could potentially be adapted for the synthesis of 1-carbamoylcyclopentane-1-carboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives has been extensively studied. For example, the crystal and molecular structure of 1-aminocyclopentane carboxylic acid monohydrate has been determined, showing that the cyclopentane ring can adopt different envelope conformations . Similarly, the conformation of the 1-aminocyclopentane-1-carboxylic acid residue has been characterized in simple derivatives, revealing folded, potentially α/3_10-helical conformations . These findings provide insights into the possible conformations that 1-carbamoylcyclopentane-1-carboxylic acid might adopt.

Chemical Reactions Analysis

Cyclopentane derivatives can participate in various chemical reactions. The cyclopentane-1,3-dione moiety, for example, has been shown to be a novel isostere for the carboxylic acid functional group, suggesting that similar isosteres could be developed for 1-carbamoylcyclopentane-1-carboxylic acid . Moreover, the incorporation of cyclobutane and cyclopentane residues into peptides has been studied, indicating that these units can promote rigid structures in the resulting molecules . These studies may provide a foundation for understanding the reactivity and interaction of 1-carbamoylcyclopentane-1-carboxylic acid with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives have been compared to those of other related structures. For instance, the pKa values, lipophilicity, and hydrophilicity of bicyclo[2.1.0]pentane carboxylic acids have been analyzed, showing slight increases in hydrophilicity compared to cyclopentane . These properties are crucial for understanding the behavior of 1-carbamoylcyclopentane-1-carboxylic acid in different environments and could influence its potential applications in drug design and synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-Carbamoylcyclopentane-1-carboxylic acid and its derivatives are subjects of chemical synthesis and characterization, focusing on their structural properties and potential for forming hydrogen-bonding interactions. These studies provide insights into the compound's physical and chemical behaviors essential for further applications in material science and pharmaceuticals (Wei Huang et al., 2003).

Biological Activity

Research on arylcyclopentane-1-carboxylic acids, a structurally related group, has shown potential biological activities, including sympatholytic and adrenolytic activities. This suggests that derivatives of 1-Carbamoylcyclopentane-1-carboxylic acid could be explored for similar biological effects, possibly leading to new therapeutic agents (A. A. Aghekyan et al., 2019).

Chemical Properties and Reactions

Studies on the acidity of related cyclopentane carboxylic acids have elucidated the effects of substituents on their chemical properties. Such insights are crucial for the design of chemical reactions and the development of new compounds with desired reactivity and stability (K. B. Wiberg, 2002).

Material Science and Nanotechnology

Derivatives of cyclopentane carboxylic acids are explored for their potential applications in material science and nanotechnology. The synthesis and application of such compounds can lead to the development of new materials with unique properties suitable for various industrial applications (F. Grellepois et al., 2012).

Spectroscopic and Computational Studies

Spectroscopic and computational studies on phenylcyclopentane carboxylic acid provide insights into the molecular interactions, structure, and potential applications of 1-Carbamoylcyclopentane-1-carboxylic acid in bioactive molecule design and drug discovery (B. Raajaraman et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-carbamoylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNLJRWPCQRLBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598474 |

Source

|

| Record name | 1-Carbamoylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carbamoylcyclopentane-1-carboxylic acid | |

CAS RN |

137307-52-9 |

Source

|

| Record name | 1-Carbamoylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)